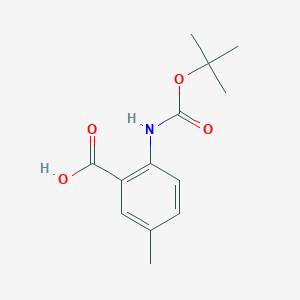

n-Boc-5-methylanthranilic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMHARFGTWUWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373779 | |

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-60-4 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Boc-5-methylanthranilic Acid

This technical guide provides a comprehensive overview of the synthesis of n-Boc-5-methylanthranilic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

This compound, also known as 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid, is a protected form of 5-methylanthranilic acid. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions involving the amino group.

Reaction Scheme

The synthesis involves the protection of the amino group of 5-methylanthranilic acid using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical laboratory-scale preparations.

| Parameter | Value | Notes |

| Reactants | ||

| 5-Methylanthranilic acid | 1.0 equivalent (e.g., 1.51 g) | Starting material. |

| Di-tert-butyl dicarbonate | 1.1 - 1.2 equivalents (e.g., 2.4 g) | Boc-protecting agent. A slight excess is used to ensure complete reaction. |

| Reagents | ||

| Base (Sodium bicarbonate) | 2.0 - 3.0 equivalents | To deprotonate the amino group and neutralize the acid byproduct. |

| Solvent (THF/Water) | 1:1 mixture | A biphasic solvent system is commonly used to dissolve both the organic and inorganic reagents.[2] |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at ambient temperature. |

| Reaction Time | 12 - 24 hours | Reaction progress can be monitored by TLC. |

| Work-up & Purification | ||

| Acidification (1M HCl) | to pH 2-3 | To protonate the carboxylic acid and precipitate the product. |

| Extraction Solvent | Ethyl acetate | For extraction of the product from the aqueous phase. |

| Yield | ||

| Expected Yield | 85 - 95% | Typical yields for Boc protection of similar aminobenzoic acids are in this range.[3] |

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

5-Methylanthranilic acid (MW: 151.16 g/mol )

-

Di-tert-butyl dicarbonate ((Boc)₂O) (MW: 218.25 g/mol )

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 5-methylanthranilic acid in a 1:1 mixture of tetrahydrofuran (THF) and water containing 2.0-3.0 equivalents of sodium bicarbonate. Stir the mixture at room temperature until all solids have dissolved.[2]

-

Addition of Boc Anhydride: To the stirred solution, add 1.1-1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Tetrahydrofuran is flammable. Avoid open flames.

-

Handle hydrochloric acid with caution as it is corrosive.

Conclusion

The synthesis of this compound is a straightforward and high-yielding procedure that utilizes common laboratory reagents and techniques. The Boc protection of 5-methylanthranilic acid provides a stable intermediate that is essential for the construction of more complex molecules in medicinal chemistry and materials science. This guide provides the necessary details for the successful synthesis and purification of this important building block.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of N-Boc-5-methylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-5-methylanthranilic acid. Due to the absence of publicly available, fully assigned spectra for this specific compound, this document presents predicted spectral data based on the analysis of structurally related molecules. It includes detailed experimental protocols for acquiring such data and logical workflows for spectral analysis, aimed at aiding researchers in the structural elucidation and characterization of this and similar compounds.

Predicted NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the known spectral data of 5-methylanthranilic acid, the characteristic resonances of the N-tert-butoxycarbonyl (Boc) protecting group, and general principles of NMR spectroscopy. The atom numbering scheme used for the assignments is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | ~2.0 |

| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.0 |

| H-6 | 7.9 - 8.1 | d | ~8.5 |

| CH₃ (C-7) | 2.3 - 2.5 | s | - |

| NH | 9.5 - 10.5 | s (broad) | - |

| COOH | 11.0 - 13.0 | s (broad) | - |

| t-butyl (Boc) | 1.4 - 1.6 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 115 - 120 |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-5 | 135 - 140 |

| C-6 | 125 - 130 |

| C-7 (CH₃) | 20 - 25 |

| C=O (Carboxylic Acid) | 168 - 173 |

| C=O (Boc) | 150 - 155 |

| C (quaternary, Boc) | 80 - 85 |

| CH₃ (t-butyl, Boc) | 28 - 30 |

Experimental Protocols for NMR Spectroscopy

A general protocol for the NMR analysis of this compound is provided below. Instrument parameters may need to be adjusted based on the specific spectrometer and experimental objectives.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (TMS at 0.00 ppm).

2.2 ¹H NMR Data Acquisition

-

Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Probe: 5 mm dual ¹³C/¹H probe head.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: 0 - 16 ppm.

2.3 ¹³C NMR Data Acquisition

-

Spectrometer: Bruker Avance III 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C) or equivalent.

-

Probe: 5 mm dual ¹³C/¹H probe head.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Decoupling: Waltz16 broadband proton decoupling.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 - 220 ppm.

2.4 Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the resulting spectrum to obtain pure absorption lineshapes and perform baseline correction to ensure a flat baseline.

-

Calibration: Calibrate the chemical shift scale to the solvent residual peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard.

-

Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts, multiplicities, and coupling constants of all signals.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound using NMR spectroscopy.

Caption: Workflow for NMR Characterization.

The following diagram details the logical relationships in the interpretation of the NMR spectra.

Caption: Logic of NMR Spectral Interpretation.

An In-depth Technical Guide to the Solubility of N-Boc-5-methylanthranilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-5-methylanthranilic acid, a key building block in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents qualitative solubility information for Boc-protected amino acids and quantitative data for structurally analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications and solvent systems.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, purification, and formulation. In the context of drug discovery and development, solubility significantly impacts bioavailability and therapeutic efficacy. The solubility of N-Boc-protected amino acids, including this compound, is governed by the interplay of the nonpolar Boc group and the polarity of the amino acid backbone and its side chains.

Qualitative Solubility Profile

N-Boc-protected amino acids generally exhibit good solubility in common polar aprotic organic solvents utilized in peptide synthesis and other organic transformations. This is attributed to the ability of these solvents to solvate both the polar carboxylic acid and carbamate functionalities, as well as the nonpolar tert-butyl group.

General Solubility Observations for Boc-Protected Amino Acids:

-

High Solubility: Typically observed in solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

-

Moderate to High Solubility: Often seen in Tetrahydrofuran (THF) and Chloroform.

-

Variable Solubility: Solubility in alcohols like methanol and ethanol can vary depending on the specific amino acid.

-

Low Solubility: Generally, Boc-protected amino acids have poor solubility in nonpolar solvents like hexanes and toluene, and in aqueous solutions.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the solubility of compounds structurally related to this compound. This data can serve as a valuable reference for estimating the solubility of the target compound and for selecting appropriate solvent systems for experimental work.

Table 1: Solubility of 2-Amino-5-fluorobenzoic Acid

A structural analog where the N-Boc group is replaced by an amino group and the methyl group by a fluorine atom.

| Organic Solvent | Approximate Solubility (mg/mL) |

| Ethanol | ~20[1] |

| Dimethyl Sulfoxide (DMSO) | ~30[1] |

| N,N-Dimethylformamide (DMF) | ~30[1] |

Table 2: Mole Fraction Solubility of N-Phenylanthranilic Acid at 298.15 K (25 °C)

An analog where the Boc group is replaced by a phenyl group and the methyl group is absent.

| Organic Solvent | Mole Fraction (x₁) |

| Acetone | 0.1768[2] |

| Ethyl Acetate | 0.1477[2] |

| 1-Butanol | 0.1064[2] |

| n-Propanol | 0.0911[2] |

| Ethanol | 0.0813[2] |

| Isopropanol | 0.0664[2] |

| Methanol | 0.0653[2] |

| Toluene | 0.0388[2] |

| Acetonitrile | 0.0279[2] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: A flowchart illustrating the key steps in the experimental determination of equilibrium solubility.

Caption: A decision-making diagram for addressing challenges with compounds exhibiting low solubility.

References

A Comprehensive Technical Guide to the Synthesis of N-Substituted Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to N-substituted anthranilic acid derivatives, a core scaffold in numerous pharmaceuticals and functional materials. The document details key methodologies, including the classical Ullmann condensation, the versatile Buchwald-Hartwig amination, and the efficient reductive amination for the preparation of both N-aryl and N-alkyl derivatives. This guide is designed to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their target molecules.

Introduction to N-Substituted Anthranilic Acids

N-substituted anthranilic acid derivatives are a critical class of compounds in medicinal chemistry and materials science. The N-aryl derivatives, commonly known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The substitution on the nitrogen atom significantly influences the biological activity and physical properties of these molecules. The key synthetic challenge lies in the formation of the C-N bond between the anthranilic acid core and the desired substituent (alkyl or aryl group). This guide will focus on the three most prevalent and effective methods for achieving this transformation.

Synthesis of N-Aryl Anthranilic Acid Derivatives

The synthesis of N-aryl anthranilic acids is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most important methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-N bonds.[1] It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[1][2] For the synthesis of N-aryl anthranilic acids, this can be achieved by reacting a 2-halobenzoic acid with an aniline or by reacting anthranilic acid with an aryl halide.[3]

The following is a general procedure for the synthesis of N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline:[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 mole), aniline (1.2 moles), anhydrous potassium carbonate (1.5 moles), and a catalytic amount of copper(I) oxide (approx. 0.05 moles).

-

Solvent: While the reaction can be run neat, a high-boiling polar solvent such as DMF, NMP, or nitrobenzene can be used.[1]

-

Reaction Conditions: Heat the mixture to reflux (typically 150-210°C) for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][4]

-

Work-up:

-

After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts.

-

If excess aniline was used, it can be removed by steam distillation.[2]

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the N-aryl anthranilic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[4]

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzoic Acid | Aniline | CuO | K₂CO₃ | Neat | 180-190 | 2 | ~85 | [2] |

| 2-Bromobenzoic Acid | 2,3-Dimethylaniline | Cu(OAc)₂ | K₂CO₃ | [TBP]Cl | 170 | 4 | 92 | [5] |

| 2-Chlorobenzoic Acid | 2,6-Dichloroaniline | CuI | K₂CO₃ | DMF | 150 | 12 | 85 | [6] |

| 2-Chlorobenzoic Acid | 3-(Trifluoromethyl)aniline | Cu₂O | K₂CO₃ | NMP | 160 | 6 | 91 | [7] |

Note: Yields are highly substrate and condition dependent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[8] It generally proceeds under milder conditions than the Ullmann reaction and exhibits a broader substrate scope and functional group tolerance.[9] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[10]

The following is a general procedure for the palladium-catalyzed N-arylation of an anthranilic acid ester:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the anthranilic acid ester (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.0 mmol).

-

Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF, 5-10 mL).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C for 4-24 hours, until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid under standard basic conditions.

| Aryl Halide/Triflate | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromotoluene | Methyl Anthranilate | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 18 | 88 | [8] |

| 4-Chlorobenzonitrile | Ethyl Anthranilate | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 95 | [9] |

| 2-Iodophenol | Methyl Anthranilate | Pd(OAc)₂ | DPPF | Cs₂CO₃ | Toluene | 90 | 24 | 78 | [8] |

| 1-Bromo-4-methoxybenzene | Anthranilic Acid | Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | 16 | 91 | [11] |

Note: The choice of ligand is crucial for the success of the reaction and is highly dependent on the substrates.

Synthesis of N-Alkyl Anthranilic Acid Derivatives

The primary method for the synthesis of N-alkyl anthranilic acid derivatives is reductive amination. This method involves the reaction of anthranilic acid or its ester with an aldehyde or ketone in the presence of a reducing agent.

Reductive Amination

Reductive amination is a two-step process that is often performed in a single pot. The first step is the formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound. The second step is the reduction of this intermediate to the corresponding amine.[12] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[13]

The following is a general procedure for the N-alkylation of anthranilic acid with an aldehyde:

-

Reaction Setup: Dissolve anthranilic acid (1.0 equiv.) and the aldehyde (1.1 equiv.) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

-

Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄, 1.5 equiv.) portion-wise, maintaining the temperature below 10°C.

-

Reaction Conditions: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.

-

Work-up:

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

Adjust the pH of the aqueous solution to the isoelectric point of the N-alkyl anthranilic acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Anthranilic Acid | Benzaldehyde | NaBH₄ | Methanol | RT | 4 | 85 | [13] |

| Methyl Anthranilate | Formaldehyde | H₂/Pd/C | Ethanol | RT | 12 | 92 | [14] |

| Anthranilic Acid | Acetone | NaBH₃CN | Methanol/AcOH | RT | 6 | 78 | [12] |

| Ethyl Anthranilate | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | RT | 8 | 90 | [13] |

Note: The choice of reducing agent is important; NaBH₃CN and NaBH(OAc)₃ are generally milder and more selective than NaBH₄.

Visualizing the Synthetic Pathways

To better understand the mechanisms and workflows involved in the synthesis of N-substituted anthranilic acid derivatives, the following diagrams have been generated using Graphviz.

Catalytic Cycles

Caption: Catalytic cycle of the Ullmann condensation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 6. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Anthranilic Acid Analogs: A Technical Guide to Screening and Discovery

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid, a simple aromatic amino acid, serves as a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential. These analogs have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. This technical guide provides an in-depth overview of the biological activity screening of anthranilic acid analogs, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows.

Therapeutic Potential and Biological Activities

Derivatives of anthranilic acid are integral to numerous commercial drugs and are continually explored for new therapeutic applications.[1][2] Their biological activities are diverse, targeting various pathways implicated in a range of diseases.

Anticancer Activity

Anthranilic acid analogs have shown considerable promise as anticancer agents, with mechanisms including the inhibition of cell proliferation and the modulation of key signaling pathways.[3][4] Structural variations on the flufenamic acid motif, for instance, have yielded (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid with potent in vitro growth inhibitory properties against human tumor cell lines, often in nanomolar to low micromolar concentrations.[3][4] Some derivatives have also been investigated as inhibitors of specific molecular targets in cancer, such as vascular endothelial growth factor (VEGF) receptor kinases and the androgen receptor in prostate cancer.[5][6]

Anti-inflammatory Activity

The anti-inflammatory properties of anthranilic acid derivatives are well-documented, with many acting as cyclooxygenase (COX) inhibitors.[7] Mefenamic acid and its analogs are classic examples of N-arylanthranilic acids used as nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Research continues to focus on developing novel hybrids and derivatives with improved efficacy and reduced side effects.[9] The anti-inflammatory effects are often assessed through methods like the inhibition of albumin denaturation and in vivo models such as carrageenan-induced paw edema in rats.[9]

Antimicrobial Activity

The scaffold of anthranilic acid has been utilized to develop agents with significant antibacterial and antifungal properties.[10][11] These compounds have shown activity against a range of pathogens. For example, certain anthranilohydrazides and N-phenyl anthranilic acid have demonstrated notable antibacterial effects.[10] Some sulfonamide analogs of anthranilic acid have exhibited selective antifungal action against Candida albicans.[11] Furthermore, halogenated anthranilic acid derivatives have been explored as inhibitors of bacterial quorum sensing, a cell-to-cell communication system involved in biofilm formation and virulence.[12]

Kinase Inhibitory Activity

Kinase inhibition is a key mechanism through which many anthranilic acid analogs exert their therapeutic effects, particularly in oncology.[13] They have been identified as scaffolds for inhibitors of various kinases, including epidermal growth factor receptor (EGFR), Src, and VEGF receptor tyrosine kinases.[5][13][14] The inclusion of fragments like piperazine into the anthranilic acid skeleton has been explored to generate libraries of potential kinase inhibitors.[14][15]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for various anthranilic acid analogs as reported in the literature.

Table 1: Anticancer Activity of Anthranilic Acid Analogs

| Compound/Analog | Cell Line(s) | Activity Metric | Value | Reference |

| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Full panel of human tumor cell lines | GI₅₀ | Nanomolar to low micromolar concentrations | [3] |

| Pyridinyl ester 25 | Multiple human tumor cell lines | GI₅₀ | < 10⁻⁷ M | [3] |

| Anthranilic acid sulfonamide (5, X = NO₂) | MOLT-3 | Cytotoxicity | Highest among tested sulfonamides | [11] |

| Cu(II) complexes with fluorinated anthranilic acid derivatives | A549, Jurkat, HepG-2 | IC₅₀ | 1.42 µg/mL (Complex 17 against HepG-2) | [16] |

Table 2: Anti-inflammatory Activity of Anthranilic Acid Analogs

| Compound/Analog | Assay | Activity Metric | Value | Reference |

| Phenyl- or benzyl-substituted hybrids | Inhibition of albumin denaturation | Anti-inflammatory effect | "Very good" | [9] |

| 5-bromo-N-[2'-amino-[1"-acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid (7b) | Carrageenan-induced paw edema (in vivo) | % Inhibition | 50.66% at 50 mg/kg | [17] |

| 5-bromo-N-[2'-amino-[1"-acetyl-5"-(substitutedaryl-2"-pyrazolin-3"-yl]-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid (6'b) | Carrageenan-induced paw edema (in vivo) | % Inhibition | 47.56% at 50 mg/kg | [17] |

| Phenylbutazone (standard drug) | Carrageenan-induced paw edema (in vivo) | % Inhibition | 45.52% at 50 mg/kg | [17] |

| Compound 5 (a 5-bromo-N-[2'-amino[1"-acetyl-5"-(substitutedaryl-2'-pyrazolin-3-yl]-1'3'4'-oxadiazol-5'-ylmethyl) anthranilic acid derivative) | Carrageenan-induced paw edema (in vivo) | % Inhibition | 51.05% | |

| N-phenyl anthranilic acid derivative (29) | Carrageenan-induced rat paw edema | % Inhibition | 68.54% | [16] |

Table 3: Antimicrobial Activity of Anthranilic Acid Analogs

| Compound/Analog | Microorganism(s) | Activity Metric | Value | Reference |

| Anthranilohydrazide | Bacteria | Antibacterial activity | "Significant" | [10] |

| 3,4-dihydro-4-oxo-1,2,3-benzotriazine | Bacteria | Antibacterial activity | "Significant" | [10] |

| Triazine-beta-naphthol adduct | Bacteria | Antibacterial activity | "Significant" | [10] |

| N-phenyl anthranilic acid | Bacteria | Antibacterial activity | "Significant" | [10] |

| 4-Substituted benzenesulfonamides of anthranilic acid (5-8) | C. albicans ATCC 90028 | % Inhibition | 25-50% at 4 μg/mL | [11] |

| 2-[3-(3-phenylsulfamoyl-phenyl)-acryloylamino]-benzoic acid | Bacteria and Fungi | Antimicrobial and antifungal activity | "Appreciable" | [18] |

| 2-[3-(3-ethylsulfamoyl-phenyl)-acryloylamino]-benzoic acid | Bacteria and Fungi | Antimicrobial and antifungal activity | "Appreciable" | [18] |

Table 4: Kinase Inhibitory Activity of Anthranilic Acid Analogs

| Compound/Analog | Kinase Target | Activity Metric | Value | Reference |

| 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide (5) | VEGFR-2, VEGFR-3 | ED₅₀ (in vivo angiogenesis) | 7 mg/kg | [5] |

| N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide (7) | VEGFR-2, VEGFR-3 | ED₅₀ (in vivo angiogenesis) | 7 mg/kg | [5] |

| 5-methoxy-2-(5-(3'-methoxy-[1,1'-biphenyl]-2-yl)furan-2-carboxamido)benzoic acid (52, PSB-22269) | GPR17 | Kᵢ | 8.91 nM | [19] |

| 3'-trifluoromethyl analog of compound 52 (54, PSB-24040) | GPR17 | Kᵢ | 83.2 nM | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological screening of anthranilic acid analogs.

Synthesis of Anthranilic Acid Analogs

A general multi-step synthesis protocol for novel piperazine-linked anthranilic acids as potential kinase inhibitors is described below.[14][15]

Scheme for Synthesis of Piperazine-linked Anthranilic Acids

Caption: Synthesis of piperazine-linked anthranilic acid analogs.

Protocol:

-

Reductive Amination: An anthranilic ester is reacted with 4-pyridine carboxaldehyde through reductive amination to yield the corresponding alkylated anilino scaffolds.[14]

-

Amide Formation: The ester functional groups of the scaffolds are then converted into the corresponding amides by reaction with a range of substituted piperazines, facilitated by a Lewis acid such as trimethyl aluminium, to afford the final anthranilic acid derivatives.[14]

In Vitro Anticancer Activity Screening (NCI-60 Human Tumor Cell Line Screen)

This protocol is based on the screening methodology used by the National Cancer Institute (NCI) to evaluate the antiproliferative activity of novel compounds.[3][4]

Workflow for NCI-60 Anticancer Drug Screening

Caption: NCI-60 cell line screening workflow.

Protocol:

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

-

Cell Plating: The 60 different human tumor cell lines are plated in 96-well microtiter plates and incubated to allow for cell attachment.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

Cell Viability Assay: After incubation, cell viability is determined using an appropriate assay, such as the sulforhodamine B (SRB) protein staining assay.

-

Data Analysis: The optical density is measured, and dose-response curves are generated to calculate parameters such as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing a net loss of 50% of cells).[3]

In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This assay is a widely used in vitro method to screen for anti-inflammatory activity.[9]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin, and a buffer (e.g., phosphate-buffered saline).

-

Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 72°C).

-

Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Antimicrobial Activity Screening (Agar Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11]

Protocol:

-

Compound Preparation: The test compounds are dissolved and serially diluted to obtain a range of concentrations.

-

Agar Plate Preparation: A specific volume of each compound dilution is mixed with molten agar and poured into Petri dishes.

-

Inoculation: The agar plates are inoculated with standardized suspensions of the test microorganisms.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of anthranilic acid analogs are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition Pathways

Anthranilic acid derivatives have been shown to inhibit several receptor tyrosine kinases that play crucial roles in cancer progression, such as VEGFR and EGFR.[5][13]

VEGFR Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR signaling pathway.

Inhibition of VEGFR by anthranilic acid analogs blocks the binding of VEGF, thereby preventing the activation of downstream signaling cascades such as the PLCγ/PKC and Ras/Raf/MEK/ERK pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and angiogenesis, which are critical for tumor growth and metastasis.[5]

Quorum Sensing Inhibition

Certain halogenated anthranilic acid derivatives can interfere with bacterial quorum sensing, a key regulatory system for virulence factor production and biofilm formation in pathogens like Pseudomonas aeruginosa.[12]

Quorum Sensing Inhibition Mechanism

Caption: Inhibition of PQS-based quorum sensing.

These analogs can act as inhibitors of PQS biosynthesis. Since anthranilic acid is a precursor for PQS, its halogenated derivatives can compete with the natural substrate and disrupt the signaling pathway, leading to a reduction in the expression of virulence genes and the formation of biofilms.[12]

Conclusion

Anthranilic acid and its analogs represent a versatile and highly valuable scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for drug discovery programs targeting a wide range of diseases. The systematic screening of these compounds using the methodologies outlined in this guide, combined with a thorough understanding of their mechanisms of action, will continue to fuel the discovery of novel and effective drugs. The data and protocols presented here provide a solid foundation for researchers and scientists to build upon in their quest for the next generation of anthranilic acid-based therapeutics. their quest for the next generation of anthranilic acid-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 9. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]

- 15. ajol.info [ajol.info]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wjpps.com [wjpps.com]

- 19. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: n-Boc-5-methylanthranilic Acid in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of n-Boc-5-methylanthranilic acid, a key intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block.

Core Compound Data

This compound, also known as 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid, is a protected form of 5-methylanthranilic acid. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of the amino group, allowing for selective modifications at other positions of the molecule.

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| CAS Number | 669713-60-4 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

Synthesis of this compound: An Experimental Protocol

The following is a general laboratory procedure for the synthesis of this compound via the protection of the amino group of 5-methylanthranilic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

5-methylanthranilic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or another suitable solvent system like THF/water)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution (or dilute HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve 5-methylanthranilic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add triethylamine (1.5 equivalents) or sodium bicarbonate to the solution with stirring.

-

Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution. This will precipitate the product.

-

Extract the acidified aqueous layer with ethyl acetate (3 times).

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Role in Drug Development and Signaling Pathways

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The Boc-protected amino group allows for selective chemical transformations on other parts of the molecule, such as the carboxylic acid group.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its parent class of compounds, anthranilic acid derivatives, are known to be precursors for a variety of bioactive molecules. These derivatives have been investigated for their roles as, for example, inhibitors of enzymes in various signaling cascades. The general role of such a protected amino acid in drug discovery is to act as a key building block in a multi-step synthesis of a target drug molecule.

The logical relationship of its use in a drug discovery pipeline can be visualized as follows:

This guide provides foundational information for researchers working with this compound. As a key synthetic intermediate, its proper synthesis and application are crucial for the successful development of novel chemical entities.

A Technical Guide to the Purity and Characterization of N-Boc-5-methylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of N-Boc-5-methylanthranilic acid, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical properties, methods for its synthesis and purification, and detailed protocols for its characterization.

Chemical Identity and Properties

This compound is a derivative of 5-methylanthranilic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted side reactions of the amino group.

| Property | Value |

| CAS Number | 669713-60-4 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% (by HPLC) |

| Solubility | Soluble in methanol, acetonitrile, and other common organic solvents |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 5-methylanthranilic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 5-methylanthranilic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, for example, sodium hydroxide, to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Purity and Characterization

Ensuring the high purity of this compound is crucial for its application in sensitive processes like drug synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and identifying any related impurities.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

| Parameter | Typical Specification |

| Purity by HPLC | ≥98.0% |

| Major Impurity | <0.5% |

| Total Impurities | <2.0% |

Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H (amide), C=O (carbamate and carboxylic acid), and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural confirmation.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical ingredients. The presence of both a protected amine and a carboxylic acid allows for its sequential and controlled incorporation into larger structures. 5-Methylanthranilic acid, the parent compound, is used in solution-phase peptide synthesis. The Boc-protected version is therefore highly suitable for solid-phase peptide synthesis and the construction of various heterocyclic compounds with potential biological activity.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the purity and characterization of this compound. The experimental protocols are illustrative and may require optimization based on specific laboratory conditions and equipment.

Navigating the Stability of n-Boc-5-methylanthranilic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for n-Boc-5-methylanthranilic acid, a key building block in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and longevity of this valuable compound.

Executive Summary

This compound is a moderately stable compound that requires specific storage conditions to prevent degradation. The primary liabilities of the molecule are the acid-labile tert-butoxycarbonyl (Boc) protecting group and the potential for oxidation of the anthranilic acid core. This guide outlines the known stability profile, recommended storage and handling procedures, likely degradation pathways, and general protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 5-methylanthranilic acid, is presented in Table 1. Understanding these properties is crucial for proper handling and storage.

| Property | This compound | 5-Methylanthranilic acid | Data Source |

| Molecular Formula | C₁₄H₁₉NO₄ | C₈H₉NO₂ | Calculated |

| Molecular Weight | 265.31 g/mol | 151.16 g/mol | Calculated |

| Appearance | Off-white to beige solid (predicted) | Off-white to beige solid | [1] |

| Melting Point | Not available | 175 °C (decomposes) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | Slightly soluble in DMSO and Methanol | [1] |

Stability Profile

General Stability: The Boc protecting group is known to be stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[2][3] However, it is sensitive to acidic conditions and high temperatures.[2][4] The anthranilic acid core is susceptible to oxidation.

Storage Conditions: To ensure the long-term stability of this compound, the following storage conditions are recommended, based on safety data sheets for structurally related compounds.[5][6]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes thermal degradation. |

| Humidity | Dry environment | Prevents potential hydrolysis. |

| Light | Protect from light | Avoids potential photolytic degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation. |

| Container | Tightly sealed container | Prevents exposure to moisture and air. |

Incompatibilities: Contact with the following substances should be avoided:

-

Strong Acids: Will lead to the cleavage of the Boc protecting group.[2]

-

Strong Oxidizing Agents: Can cause degradation of the anthranilic acid ring system.[7]

-

Strong Bases: While the Boc group is generally stable to bases, strong bases may cause other reactions.[6]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be acid-catalyzed hydrolysis and thermolysis of the Boc group, as well as oxidation of the aromatic ring.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

N-Boc-5-methylanthranilic Acid: A Versatile Precursor for the Synthesis of Key Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methylanthranilic acid is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, the carboxylic acid functionality, and the methyl substituent on the aromatic ring provides a unique combination of reactivity and selectivity. This allows for its strategic use in the synthesis of medicinally relevant scaffolds such as quinazolinones, benzodiazepines, and acridones. This technical guide provides a comprehensive overview of the application of this compound in heterocycle synthesis, including detailed experimental protocols, quantitative data, and visual representations of synthetic pathways. While specific literature on this compound is emerging, the methodologies presented herein are based on well-established and analogous transformations for substituted anthranilic acids, providing a solid foundation for its synthetic utility.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities. This compound can serve as a key precursor for the synthesis of various substituted quinazolinones.

Three-Component One-Pot Synthesis of N-Boc-2-Alkylamino-6-methylquinazolin-4(3H)-ones

A highly efficient approach for the synthesis of chiral 2-alkylaminoquinazolinones involves a one-pot, three-component reaction. This method integrates this compound, an N-Boc-amino acid, and an amine, proceeding through sequential coupling, lactonization, aminolysis, and cyclization. The use of a copper(II) catalyst has been shown to be crucial for retaining the enantiomeric purity of the final product.[1][2][3]

Experimental Protocol: General Procedure for Three-Component Synthesis [1][2][3]

-

To a mixture of an N-Boc-L-amino acid (1.00 mmol), anhydrous CuCl₂ (0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous dichloromethane (15 mL) under a nitrogen atmosphere and cooled to -20 °C, add N-methylimidazole (NMI) (1.00 mmol) and methanesulfonyl chloride (MsCl) (1.00 mmol) dropwise.

-

Stir the mixture at -20 °C for 1 hour.

-

Add this compound (1.00 mmol) to the reaction mixture and stir at -20 °C for 1.5 hours.

-

Add MsCl (1.20 mmol) and NMI (2.00 mmol) dropwise at -20 °C and then slowly warm the mixture to 40 °C for 1.5 hours.

-

After cooling to room temperature, add the desired amine (6.00 mmol) dropwise and heat the mixture to reflux for 16 hours.

-

Cool the reaction mixture, quench with saturated aqueous NaHCO₃, and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash chromatography to afford the desired N-Boc-2-alkylamino-6-methylquinazolin-4(3H)-one.

Table 1: Representative Data for Three-Component Quinazolinone Synthesis

| N-Boc-Amino Acid | Amine | Product | Yield (%) | ee (%) |

| N-Boc-L-Alanine | Aniline | N-Boc-(R)-1-(6-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethan-1-amine | 75 | >99 |

| N-Boc-L-Valine | Benzylamine | tert-butyl (S)-1-(3-(benzyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate | 68 | >99 |

| N-Boc-L-Phenylalanine | p-Toluidine | tert-butyl (S)-benzyl(1-(6-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate | 72 | >99 |

| (Note: Data is representative and adapted from syntheses with other substituted anthranilic acids.[1][3]) |

Microwave-Assisted Synthesis of 6-Methylquinazolin-4(3H)-one

Microwave-assisted organic synthesis provides a rapid and efficient alternative to conventional heating for the synthesis of quinazolinones.[4][5][6] This method typically involves the reaction of an anthranilic acid with formamide, which serves as both a reactant and a solvent. For this compound, this reaction would likely be followed by the removal of the Boc protecting group under acidic conditions.

Experimental Protocol: Microwave-Assisted Synthesis [4][6]

-

In a microwave-safe vessel, combine this compound (1 mmol) and formamide (5 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

To a solution of the crude N-Boc-6-methylquinazolin-4(3H)-one in dichloromethane, add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure and purify the residue by recrystallization or column chromatography to yield 6-methylquinazolin-4(3H)-one.

Table 2: Comparison of Conventional vs. Microwave Synthesis of Quinazolinones

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 130-140 | 4-6 hours | ~90 | [4] |

| Microwave Irradiation | 120-150 | 15-30 min | 85-95 | [5] |

Synthesis of Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system. The synthesis of benzodiazepines from anthranilic acid derivatives is a well-established area of research. This compound can be a precursor to this scaffold, typically involving an initial coupling reaction followed by deprotection and cyclization.

A common strategy involves the Ugi four-component reaction (Ugi-4CR) followed by a deprotection-cyclization (UDC) strategy.[7]

Experimental Protocol: Ugi-Deprotection-Cyclization for Benzodiazepine Synthesis (Adapted) [7]

-

To a solution of this compound (1.0 mmol) in methanol, add an amine (1.0 mmol), an aldehyde (1.0 mmol), and an isocyanide (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Upon completion of the Ugi reaction (monitored by TLC), remove the solvent under reduced pressure.

-

Dissolve the crude Ugi product in a suitable solvent (e.g., 1,2-dichloroethane) and add trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature to effect both deprotection and cyclization.

-

After the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired 1,4-benzodiazepine derivative.

Synthesis of Acridones

Acridones are polycyclic aromatic compounds containing aza-anthracenone core. They are known for their diverse biological activities. The synthesis of acridones often involves the intramolecular cyclization of N-phenylanthranilic acids. To utilize this compound for acridone synthesis, a two-step process is generally required: first, an N-arylation reaction, followed by deprotection and cyclodehydration.

Experimental Protocol: Synthesis of Acridones (Adapted) [8]

Step 1: N-Arylation (Ullmann Condensation)

-

In a round-bottomed flask, combine this compound (1.0 equiv), an aryl halide (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), and a copper catalyst (e.g., CuI, 0.1 equiv).

-

Add a high-boiling point solvent such as DMF or DMSO.

-

Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, dilute with water, and acidify with HCl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude N-aryl-N-Boc-5-methylanthranilic acid, which can be purified by column chromatography.

Step 2: Deprotection and Cyclodehydration

-

Dissolve the N-aryl-N-Boc-5-methylanthranilic acid in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the Boc group is removed.

-

Remove the solvent and acid under reduced pressure to obtain the crude N-aryl-5-methylanthranilic acid.

-

Add concentrated sulfuric acid or polyphosphoric acid (PPA) to the crude product and heat on a water bath for several hours.[8]

-

Carefully pour the reaction mixture into boiling water.

-

Collect the precipitated solid by filtration, wash with a sodium carbonate solution and then with water.

-

Dry the crude product and recrystallize from a suitable solvent to obtain the pure acridone derivative.

This compound is a promising and adaptable precursor for the synthesis of a variety of important heterocyclic compounds. The Boc protecting group allows for controlled reactivity and the introduction of diverse functionalities. The methodologies outlined in this guide, derived from established synthetic routes for analogous compounds, provide a robust framework for the utilization of this compound in the synthesis of quinazolinones, benzodiazepines, and acridones. Further exploration of the reactivity of this specific precursor is warranted and expected to yield novel and efficient synthetic pathways to valuable heterocyclic scaffolds for drug discovery and development.

References

- 1. d-nb.info [d-nb.info]

- 2. Construction of N-Boc-2-Alkylaminoquinazolin-4(3 H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for N-Boc-5-methylanthranilic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methylanthranilic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics and peptide libraries with unique structural and functional properties. As an N-methylated and sterically hindered amino acid derivative, its incorporation into peptide sequences can impart increased proteolytic stability, enhanced membrane permeability, and constrained conformational flexibility. These characteristics are highly desirable in the development of therapeutic peptides and probes for studying biological systems. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptides using Boc-based SPPS.

Applications in Drug Discovery and Chemical Biology

Peptides containing the 5-methylanthranilic acid moiety are of significant interest in medicinal chemistry due to the diverse biological activities of anthranilic acid derivatives. These derivatives have been explored as inhibitors of protein-protein interactions and modulators of various signaling pathways.

One promising area of application is the development of inhibitors for the Hedgehog signaling pathway .[1][2] This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Small molecule inhibitors targeting components of the Hedgehog pathway, such as Smoothened (Smo), have shown therapeutic potential.[1][2] The rigidified conformation imparted by 5-methylanthranilic acid can be exploited to design peptide-based inhibitors that mimic the binding of natural ligands or small molecules to key proteins in this pathway, potentially offering enhanced specificity and potency.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of this compound, an N-methylated and sterically hindered amino acid, is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes the general performance of common coupling reagents in SPPS, which can guide the optimization of protocols for this specific building block.

| Coupling Reagent | Activating Additive | Base | Typical Coupling Time | Coupling Efficiency for Hindered Residues | Notes |

| HATU | HOAt | DIEA / NMM | 1 - 4 hours | High | Generally the most effective for sterically hindered and N-methylated amino acids. Pre-activation is recommended. |

| HBTU | HOBt | DIEA / NMM | 2 - 6 hours | Moderate to High | A common and cost-effective choice, but may require longer reaction times or double coupling for difficult residues. |

| PyBOP | HOBt | DIEA / NMM | 2 - 8 hours | Moderate | Effective, but can be less efficient than HATU for challenging couplings. |

| DIC/HOBt | HOBt | - | 4 - 12 hours | Moderate | A classical method, generally slower and may result in lower yields for hindered systems. |

Experimental Protocols

The following protocols are based on standard Boc-based solid-phase peptide synthesis methodologies and are adapted for the incorporation of the sterically hindered this compound.

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol describes a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support (e.g., PAM or MBHA resin).

1. Resin Swelling and Preparation:

- Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

- Wash the resin with DCM (3 x 15 mL).

2. Boc Deprotection:

- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) for 30 minutes to remove the N-terminal Boc protecting group.

- Wash the resin with DCM (3 x 15 mL).

- Wash the resin with isopropanol (IPA, 2 x 15 mL).

- Wash the resin with DCM (3 x 15 mL).

3. Neutralization:

- Neutralize the resin-bound peptide TFA salt by treating with 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v, 2 x 15 mL) for 5 minutes each.[3]

- Wash the resin with DCM (5 x 15 mL).

4. Coupling of this compound (HATU activation):

- In a separate flask, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in N,N-dimethylformamide (DMF, 10 mL).

- Add DIEA (6.0 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.

- Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or a second coupling may be necessary for optimal results.

- Monitor the coupling reaction using a qualitative ninhydrin test.[4] A negative test (no color change) indicates complete coupling.

5. Washing:

- After complete coupling, wash the resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and IPA (2 x 15 mL).

- Dry the resin under vacuum for the next coupling step.

6. Capping (Optional):

- If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/DIEA/DCM (e.g., 5:1:14 v/v/v) for 30 minutes.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

1. Resin Preparation:

- Wash the final peptide-resin with DCM (3 x 15 mL) and dry it thoroughly under vacuum for at least 4 hours.[5]

2. HF Cleavage:

- Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

- Place the dried peptide-resin (1.0 g) in the reaction vessel of the HF apparatus.

- Add a scavenger mixture (e.g., p-cresol, p-thiocresol, anisole) to protect sensitive amino acid residues.

- Cool the reaction vessel to -5 to 0 °C.

- Carefully condense anhydrous HF (10 mL) into the reaction vessel.

- Stir the mixture at 0 °C for 1-2 hours.

- Remove the HF by evaporation under a stream of nitrogen.

3. Peptide Precipitation and Purification:

- Wash the resin with cold diethyl ether to remove the scavengers.

- Precipitate the crude peptide by adding cold diethyl ether.

- Collect the precipitated peptide by filtration or centrifugation.

- Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA).

- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

- Characterize the purified peptide by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Logical Relationship in Hedgehog Signaling Inhibition

References

Application Notes and Protocols: A Detailed Guide to Tert-Butyloxycarbonyl (Boc) Deprotection Using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals